methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Overview
Description
Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.12296866 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate involves multiple synthetic steps. The process begins with the cyclization of appropriate precursors to form the pyrrolo[3,4-d][1,2,3]triazole core, followed by acetylation and esterification steps under controlled conditions. Solvents such as dichloromethane and catalysts like triethylamine might be employed in these reactions.
Industrial production methods: : In an industrial setting, the synthesis of this compound may involve optimized reaction pathways to ensure high yield and purity. This includes automated processes with stringent monitoring of reaction parameters like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of reactions: : Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate can undergo a range of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: : Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are often employed. Substitution reactions might utilize halogenating reagents or nucleophilic catalysts.
Major products:
Scientific Research Applications
Chemistry: : This compound is utilized in synthetic chemistry as an intermediate for the development of novel molecules with potential catalytic or material properties.
Biology: : In biological research, it can serve as a probe to study enzyme interactions or cellular pathways due to its unique structural features.
Medicine: : Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug development for conditions such as cancer or infectious diseases.
Mechanism of Action: : Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate exerts its effects through interactions with specific molecular targets, often proteins or nucleic acids. Its mechanism of action may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways.
Comparison with Similar Compounds: : Compared to other compounds like benzoic acid derivatives or other triazole-containing molecules, this compound is unique due to the combination of its pyrrolo[3,4-d][1,2,3]triazole core and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, setting it apart from structurally related compounds.
Similar compounds
Benzoic acid derivatives
Pyrrolo[3,4-d][1,2,3]triazole-based compounds
N-acylated amino benzoates
This article provides a comprehensive overview of this compound, touching on its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Need anything else?
Properties
IUPAC Name |
methyl 2-[[2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-30-20(29)13-9-5-6-10-14(13)21-15(26)11-24-17-16(22-23-24)18(27)25(19(17)28)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLVVSSITWIBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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